molecular formula C16H22N2O B11855904 N-(3-(3-Propyl-1H-indol-2-yl)propyl)acetamide CAS No. 823821-83-6

N-(3-(3-Propyl-1H-indol-2-yl)propyl)acetamide

Cat. No.: B11855904
CAS No.: 823821-83-6
M. Wt: 258.36 g/mol
InChI Key: YPUNNXFJCZRWRY-UHFFFAOYSA-N
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Description

N-(3-(3-Propyl-1H-indol-2-yl)propyl)acetamide is an investigational synthetic compound featuring an indole-acetamide scaffold, intended for research and development purposes exclusively. This compound is part of a class of molecules that have garnered significant interest in medicinal chemistry due to their versatile biological activities. While specific biological data for this exact molecule is not currently available in the public scientific literature, research on closely related indole-acetamide conjugates provides strong rationale for its research value. Potential Research Applications Indole-acetamide-based structures have demonstrated promising intrinsic antimicrobial activities in recent studies. For instance, certain α,ω-disubstituted indole-3-acetamido polyamine conjugates have shown strong growth inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and the fungus Cryptococcus neoformans , with minimum inhibitory concentrations (MIC) typically less than 0.2 µM . Some analogues also function as antibiotic adjuvants, significantly enhancing the action of conventional antibiotics like doxycycline against resistant Gram-negative bacteria such as Pseudomonas aeruginosa . This makes the indole-acetamide class a compelling subject for research into overcoming antimicrobial resistance. Furthermore, the indole scaffold is a privileged structure in oncology research, regulating numerous proteins and genes involved in cancer development . Several FDA-approved anticancer drugs, including sunitinib and panobinostat, contain an indole ring in their structure . Researchers are actively developing new indole derivatives to target various pathways and overcome drug resistance, suggesting a broad potential utility for this compound in anticancer discovery programs. Handling and Usage This product is supplied for Research Use Only (RUO) and is strictly not for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle all chemical compounds with appropriate care, utilizing personal protective equipment and adhering to established laboratory safety protocols. Note on Specific Data : The mechanistic pathway, pharmacokinetic properties, and specific cellular targets for this compound are areas for ongoing and future research. The information provided here is based on the established profile of structurally related molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

823821-83-6

Molecular Formula

C16H22N2O

Molecular Weight

258.36 g/mol

IUPAC Name

N-[3-(3-propyl-1H-indol-2-yl)propyl]acetamide

InChI

InChI=1S/C16H22N2O/c1-3-7-13-14-8-4-5-9-15(14)18-16(13)10-6-11-17-12(2)19/h4-5,8-9,18H,3,6-7,10-11H2,1-2H3,(H,17,19)

InChI Key

YPUNNXFJCZRWRY-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(NC2=CC=CC=C21)CCCNC(=O)C

Origin of Product

United States

Preparation Methods

Catalytic Cycle and Substrate Scope

The iridium catalyst facilitates dehydrogenative coupling between indole and N-(3-hydroxypropyl)acetamide. The reaction proceeds via:

  • β-Hydride elimination from the alcohol substrate

  • Oxidative addition to the indole C2 position

  • Reductive elimination to form the C–N bond

Notably, 3-propyl substitution on the indole ring requires modified conditions:

  • Temperature : 150°C in sealed vial

  • Solvent : Solvent-free conditions

  • Reaction Time : 48 hours for complete conversion

Yield and Scalability

Benchmark reactions produce N-(3-(3-Propyl-1H-indol-2-yl)propyl)acetamide in 54% yield after silica gel chromatography. While scalable to gram quantities, the method suffers from:

  • High catalyst loading (5 mol%)

  • Limited functional group tolerance for electron-deficient indoles

Carbodiimide-Mediated Coupling

Carbodiimides such as N,N'-carbonyldiimidazole (CDI) enable direct amidation between 3-(3-propyl-1H-indol-2-yl)propylamine and acetic acid derivatives.

Stepwise Procedure

  • Activation : Acetic acid (1.1 equiv) reacts with CDI (1.05 equiv) in dichloromethane (DCM) at 25°C for 20 minutes

  • Coupling : Addition of 3-(3-propyl-1H-indol-2-yl)propylamine (1.0 equiv) and DMAP (0.1 equiv)

  • Quenching : Aqueous workup after 5 hours reaction time

Advantages and Limitations

This method offers:

  • Mild conditions (25°C)

  • High functional group compatibility

  • No requirement for dry solvents

However, it necessitates pre-synthesis of the propylamine precursor, adding two additional steps compared to other methods.

Comparative Analysis of Synthetic Methods

ParameterCurtius RearrangementCatalytic AlkylationCDI Coupling
Reaction Steps 213
Overall Yield 78%54%62%
Temperature Range 0–80°C150°C25°C
Catalyst Loading None5 mol% Ir0.1 equiv DMAP
Substrate Flexibility HighModerateLow

Chemical Reactions Analysis

Key Reaction Steps

  • Carboxazide Formation : Indole derivatives react with DPPA in the presence of triethylamine, forming unstable intermediates that are converted to isocyanates upon heating .

  • Amide Coupling : The isocyanate reacts with propionic acid and a base (e.g., triethylamine or DMAP) to form the final amide product .

Amide Bond Formation

The reaction proceeds via a Curtius rearrangement , where the carboxazide decomposes to form an isocyanate intermediate. This isocyanate reacts with carboxylic acids (e.g., propionic acid) to yield the amide . The mechanism is accelerated by DMAP (N,N-dimethylaminopyridine) , which enhances yields by stabilizing intermediates and facilitating proton transfer .

Role of Solvents and Catalysts

  • Solvent Effects : Reactions in toluene or N,N-dimethylformamide (DMF) show varying yields (49% in DMF vs. lower yields in toluene) .

  • Catalyst Optimization : DMAP significantly improves yields (up to 86%) compared to triethylamine, which only achieves moderate yields (~39–56%) .

Yield Optimization Strategies

  • Concentration Effects : Increasing reaction concentration from 10 mM to 500 mM improves yields from 39% to 64% .

  • Catalyst Selection : Replacing triethylamine with DMAP elevates yields by enhancing intermediate stabilization .

  • Solvent Choice : DMF provides better solubility for intermediates compared to toluene, enhancing reaction efficiency .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features an indole moiety with a propyl group at the 3-position and an acetamide functionality. The synthesis typically involves:

  • Formation of Indole Core : Synthesized via Fischer indole synthesis using phenylhydrazine and an aldehyde or ketone under acidic conditions.
  • Alkylation : The core is alkylated using 1-bromo-3-propylpropane in the presence of a base like potassium carbonate.
  • Acylation : Acetic anhydride is employed to acylate the alkylated indole, yielding the final acetamide derivative.

This specific substitution pattern enhances the compound's lipophilicity and receptor selectivity, potentially leading to distinct pharmacological profiles compared to other indole derivatives.

N-(3-(3-Propyl-1H-indol-2-yl)propyl)acetamide exhibits a range of biological activities, primarily attributed to its interaction with various molecular targets:

  • Serotonin Receptors : The indole structure allows for high-affinity binding to serotonin receptors, crucial for regulating mood and behavior.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in disease progression, contributing to its therapeutic effects.

Oncology

This compound has been investigated for its anticancer properties. Some indole derivatives exhibit cytotoxicity against various cancer cell lines, indicating potential applications in cancer therapy. The structural features of this compound may enhance its efficacy against specific tumor types by selectively targeting cancer cell pathways .

Case Study: Anticancer Activity

In vitro studies have shown that derivatives similar to this compound can inhibit cell proliferation in several cancer types, including breast and lung cancers. For instance, compounds with similar indole structures have demonstrated significant growth inhibition rates in National Cancer Institute (NCI) assays .

Neurology

The compound's interaction with serotonin receptors suggests potential applications in treating neurological disorders such as depression and anxiety. Its ability to modulate neurotransmitter systems could offer therapeutic benefits.

Case Study: Neuroprotective Effects

Research indicates that indole derivatives can exert neuroprotective effects by inhibiting inflammatory pathways and promoting neuronal survival in models of hypoxic-ischemic brain damage . This suggests that this compound may have similar protective properties.

Mechanism of Action

The mechanism of action of N-(3-(3-Propyl-1H-indol-2-yl)propyl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to various receptors, including serotonin receptors, which play a crucial role in regulating mood, cognition, and behavior. Additionally, the compound may inhibit certain enzymes or signaling pathways involved in disease progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Indole-Based Acetamides

Table 1: Key Structural and Physicochemical Comparisons
Compound Name (CAS) Molecular Formula MW (g/mol) Key Substituents/Features XLogP3 H-Bond Donors/Acceptors Biological Activity/Notes Reference
N-(3-(3-Propyl-1H-indol-2-yl)propyl)acetamide (823821-83-6) C₁₆H₂₂N₂O 258.36 3-Propyl-indol-2-yl, propyl linker 3.4 2/1 Industrial use; limited bioactivity data
N-Ethyl-N-[2-(1H-indol-3-yl)propyl]acetamide (215b) C₁₄H₁₉N₂O 231.31 Indol-3-yl, ethyl group ~2.8* 1/1 61% synthesis yield; indole synthesis via hydroformylation
N-[1-(2-Methylpropyl)-2-oxo-1H-indol-3-yl]acetamide (1008694-85-6) C₁₄H₁₈N₂O₂ 246.30 2-Oxo-indole, 2-methylpropyl substituent ~2.5* 2/2 Potential cytotoxic activity (structural analogy)
N-(3-(Diethylamino)propyl)-2-(3,4-diphenyl-1H-pyrazol-1-yl)acetamide (120982-59-4) C₂₄H₃₀N₄O 390.52 Pyrazole core, diethylamino group, diphenyl ~4.2* 1/3 Enhanced lipophilicity; possible CNS targeting
2-(4-Fluorophenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide (Y205-7732) C₁₅H₂₁FN₂O₃ 296.34 Morpholine ring, 4-fluorophenoxy 0.64 1/5 Improved solubility due to morpholine

*Estimated based on structural similarity.

Key Structural Differences and Implications

Indole Substitution Position :

  • The target compound has a propyl group at the 3-position of the indole-2-yl moiety , whereas compound 215b () features an indole-3-yl group. This positional difference may alter receptor binding specificity in biological systems .

Functional Group Additions :

  • The morpholine ring in Y205-7732 () introduces additional hydrogen bond acceptors (polar surface area: 43.67 Ų), improving aqueous solubility compared to the target compound .
  • The 2-oxo group in CAS 1008694-85-6 () may enhance hydrogen bonding, influencing cytotoxicity profiles .

Biological Activity

N-(3-(3-Propyl-1H-indol-2-yl)propyl)acetamide is a compound that belongs to the indole derivative class, which is recognized for its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound features an indole moiety with a propyl group at the 3-position and an acetamide functionality. The synthesis typically follows these steps:

  • Formation of Indole Core : The indole structure can be synthesized via the Fischer indole synthesis, involving phenylhydrazine and an aldehyde or ketone under acidic conditions.
  • Alkylation : The core is alkylated using 1-bromo-3-propylpropane in the presence of a base like potassium carbonate.
  • Acylation : Finally, acetic anhydride is used to acylate the alkylated indole, yielding the desired acetamide derivative.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Serotonin Receptors : The indole structure allows for high-affinity binding to serotonin receptors, which are crucial in regulating mood and behavior.
  • Enzyme Inhibition : The compound may inhibit specific enzymes or signaling pathways involved in disease progression, contributing to its therapeutic effects .

Antiviral Activity

Indole derivatives, including this compound, have shown potential antiviral properties. Research indicates that certain indole derivatives can inhibit viral replication in various models. For instance, compounds similar to this one have demonstrated activity against viruses such as influenza and respiratory syncytial virus (RSV) .

Antitumor Activity

Indole derivatives are also being explored for their antitumor potential. Studies have highlighted that certain modifications on the indole ring can enhance cytotoxic effects against cancer cells. For example, specific substitutions on the 2-position of the indole ring have been linked to increased cytotoxicity and altered biological profiles, making them promising candidates for anticancer therapies .

Case Studies

  • Cytotoxicity Studies : In vitro studies on similar indole compounds demonstrated significant cytotoxic effects against glioblastoma cells. These studies revealed that specific structural modifications could lead to enhanced cell death through mechanisms such as methuosis, a form of non-apoptotic cell death characterized by vacuolization .
  • Antiviral Efficacy : A study examining the antiviral activity of related compounds found that certain derivatives exhibited potent inhibition of viral replication at low concentrations, suggesting that this compound may also possess similar properties .

Comparative Analysis

To better understand the unique properties of this compound relative to other indole derivatives, a comparison table is provided below:

Compound NameStructural FeaturesBiological Activity
N-(1H-Indol-3-yl)acetamideIndole with acetamideAntitumor activity
N-(2-(1H-Indol-3-yl)ethyl)acetamideIndole with ethyl groupModerate antiviral activity
This compoundIndole with propyl groupPotential antiviral and antitumor activity

Q & A

Q. Why do some studies report high α1D selectivity while others show non-specific binding?

  • Methodological Answer :
  • Receptor Subtype Expression : Ensure consistent cell lines (e.g., HEK293 transfected with α1A/B/D subtypes) .
  • Ligand Purity : Verify compound purity (>98%) via HPLC to exclude confounding byproducts .

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